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Toxicological Profile of Agathisflavone

The table below summarizes the key preclinical toxicity findings for Agathisflavone across various

experimental models.

Experimental
Model

Test System Key Findings Reference

Acute Oral
Toxicity

Female albino
Swiss mice

LD₅₀ > 2000 mg/kg; No mortality; No
significant changes in hematological,

biochemical, or histopathological
parameters.

[1]

Acute Toxicity Zebrafish (Danio
rerio)

No mortality or signs of toxicity at tested
concentrations (1, 3, and 5 µg/L).

[2]

In Vitro
Cytotoxicity (Non-
tumor)

Rat mesenchymal
stem cells (rMSCs)

No reduction in cell viability at
concentrations up to 5 µM.

[3] [4]

In Vitro
Cytotoxicity
(Tumor)

Human (GL-15) &

rat (C6) glioma cells

Dose-dependent reduction in cell viability at

concentrations ≥5 µM; Inhibition of cell
migration.

[5] [6]
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Comparative Toxicity with Other Flavonoids

To put Agathisflavone's profile into context, the following table compares its acute oral toxicity data with

other common flavonoids, as established in a separate toxicological screening study.

Flavonoid Experimental Model Acute Oral LD₅₀ Classification

Agathisflavone Mice / Rats > 2000 mg/kg Low-risk substance [1] [7]

Naringenin Wistar rats > 2000 mg/kg Low-risk substance [7]

Naringin Wistar rats > 2000 mg/kg Low-risk substance [7]

Hesperidin Wistar rats > 2000 mg/kg Low-risk substance [7]

Quercetin Wistar rats > 2000 mg/kg Low-risk substance [7]

While all tested flavonoids are classified as low-risk, it is noteworthy that Quercetin showed slightly higher

cytotoxicity on VERO and MDCK cell lines compared to the others [7].

Detailed Experimental Protocols

For your reference, here are the detailed methodologies from the key studies cited above.

Acute Oral Toxicity Study in Mice [1]

Guideline: OECD Guideline for the Testing of Chemicals (Test No. 423).
Animals: Fertile female albino Swiss mice.

Dosing: Single oral doses of 300 and 2000 mg/kg of Agathisflavone.
Control: 0.05% Tween 80 dissolved in 0.9% saline.

Parameters: Mortality, body weight, alimentation, excretion, and hematological, biochemical,
and histopathological parameters were monitored.

In Vitro Cytotoxicity Assay (MTT) [5] [6]

Cell Lines: Human GL-15 and rat C6 glioblastoma cells.
Treatment: Cells were exposed to Agathisflavone (1–30 µM) for 24 hours.
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Procedure: After treatment, cells were incubated with MTT (1 mg/mL) for 2 hours. The formed

formazan crystals were dissolved using a lysis solution (20% SDS, 50% DMF, pH 4.7), and
absorbance was measured at 540 nm.

Additional Analysis: Cell migration was assessed using a scratch (wound-healing) assay.

Proposed Mechanisms of Action

The neuroprotective and anti-inflammatory effects of Agathisflavone, which underlie its therapeutic

potential, are associated with several molecular mechanisms. The diagram below visualizes the key signaling

pathways involved.

Agathisflavone Modulates Glial Cell Activation via Multiple Pathways
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The diagram illustrates two primary, interconnected mechanisms:
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Glucocorticoid Receptor (GR) Activation: Agathisflavone binds to and activates the GR, a key

nuclear receptor. This activation leads to the upregulation of regulatory cytokines (like IL-10) and the
suppression of pro-inflammatory markers (like CD68) and the NLRP3 inflammasome complex [8].

Direct Anti-inflammatory Action: Independently, Agathisflavone directly inhibits the activation of
the NLRP3 inflammasome and reduces the expression of pro-inflammatory factors in microglial cells

[9].

Together, these actions promote a shift in microglia from a pro-inflammatory to a regulatory, neuroprotective

state, which is crucial for resolving neuroinflammation [9] [8].

Conclusion for Research and Development

In summary, the collective preclinical evidence positions Agathisflavone as a highly promising candidate for

further development, particularly for central nervous system disorders.

Strong Safety Profile: It demonstrates an excellent acute toxicity profile, being classified as a low-
risk substance with no observed adverse effects at high doses in animal models [1] [2].

Selective Cytotoxicity: Its ability to reduce viability and migration in glioblastoma cells while being
non-toxic to non-tumor cells like mesenchymal stem cells indicates a valuable selective potential [5]

[3] [6].
Well-Defined Mechanism: Its anti-inflammatory and neuroprotective effects are supported by

growing evidence of specific molecular actions, including GR activation and NLRP3 inflammasome
inhibition [9] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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